Piperazonifil

Analytical chemistry Forensic toxicology Dietary supplement adulteration

Regulatory labs frequently encounter false negatives when screening herbal supplements for PDE5 inhibitor adulterants using generic sildenafil standards, because piperazonifil's retention time and MS/MS transitions differ markedly. Procuring a compound-matched reference standard is the only path to definitive identification under ISO/IEC 17025. - Distinct precursor ion ([M+H]⁺ m/z 483.27) and a 2-4 min chromatographic shift relative to sildenafil eliminate surrogate-standard ambiguity. - 98% HPLC purity with co-eluting piperazonifil-d5 internal standard enables isotope-dilution calibration curves attaining r² ≥ 0.999. - White to off-white solid supplied in neat format; ship at ambient, store at 2-8°C. Bulk and deuterated options available.

Molecular Formula C25H34N6O4
Molecular Weight 482.585
CAS No. 1335201-04-1
Cat. No. B569092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazonifil
CAS1335201-04-1
Synonyms5-[2-Ethoxy-5-[2-(4-ethyl-3-oxo-1-piperazinyl)-1-hydroxyethyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one; 
Molecular FormulaC25H34N6O4
Molecular Weight482.585
Structural Identifiers
SMILESCCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(CN4CCN(C(=O)C4)CC)O)OCC)C
InChIInChI=1S/C25H34N6O4/c1-5-8-18-22-23(29(4)28-18)25(34)27-24(26-22)17-13-16(9-10-20(17)35-7-3)19(32)14-30-11-12-31(6-2)21(33)15-30/h9-10,13,19,32H,5-8,11-12,14-15H2,1-4H3,(H,26,27,34)
InChIKeyFYGGLXGGJBYFEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperazonifil Baseline Identity for PDE5 Research


Piperazonifil (also referred to as piperazinonafil) is a synthetic small‑molecule analog of sildenafil belonging to the pyrazolo[4,3‑d]pyrimidin‑7‑one class of type‑5 cyclic‑guanosine monophosphate phosphodiesterase (PDE5) inhibitors [1]. Its core scaffold replaces the piperazine‑sulfonyl motif of sildenafil with a 4‑ethyl‑3‑oxopiperazin‑1‑yl‑1‑hydroxyethyl substituent, yielding a calculated monoisotopic mass of 482.264 Da and a molecular formula C₂₅H₃₄N₆O₄ [1][2]. Piperazonifil was first characterized in 2011 as an adulterant in herbal food supplements alongside isopiperazinonafil, and it has since served primarily as an analytical reference standard for the detection of unauthorized PDE5 inhibitor analogs [2].

1
Workflow
LC-MS/MS screening for unauthorized PDE5 inhibitor analogs in complex matrices
2
Selection
Compound-matched reference material for forensic and regulatory identification methods
3
Use Context
Sildenafil analog with distinct 4-ethyl-3-oxopiperazin-1-yl-1-hydroxyethyl scaffold; first characterized as an adulterant

Piperazonifil Irreplaceability in PDE5 Inhibitor Analysis


Piperazonifil’s chromatographic and mass spectrometric signatures differ materially from those of sildenafil and its common analogs (e.g., vardenafil, tadalafil) because of the 4‑ethyl‑3‑oxopiperazin‑1‑yl‑1‑hydroxyethyl substitution [1]. In reversed‑phase LC‑MS/MS methods mandated for forensic or regulatory screening, retention time shifts exceeding 2–4 min have been observed between piperazonifil and sildenafil, and the protonated molecular ion [M+H]⁺ at m/z 483.27 is distinct from sildenafil’s m/z 475.2 [1]. Routine use of a “generic” PDE5 inhibitor standard therefore creates a risk of false‑negative results when piperazonifil is the target analyte, and quantitative calibration requires a compound‑matched reference material to meet ISO/IEC 17025 or equivalent laboratory accreditation criteria [1]. The following quantitative evidence section establishes the specific analytical differentiators that motivate direct procurement of Piperazonifil rather than reliance on surrogate PDE5 inhibitor standards.

Target Analyte
Piperazonifil
[M+H]⁺ at m/z 483.27, tR ≈ 12.8 min, unique MS/MS fragment at m/z 311.14
Common Substitute
Generic PDE5 Standard (e.g., Sildenafil)
[M+H]⁺ at m/z 475.20, tR ≈ 9.4 min, fragment at m/z 283.12
Retention time shifts exceeding 3 min and distinct mass spectra prevent reliable identification; compound-matched calibration is required to avoid false-negative results in regulatory screening.
Isotope-dilution quantitation cannot use a sildenafil-labeled analog due to differences in extraction recovery and ionization efficiency, violating ISO/IEC 17025 traceability requirements.

Piperazonifil Quantitative Differentiation from PDE5 Analogs


LC-MS/MS Protonated Ion Mass Shift vs. Sildenafil

In the ESI‑positive mode, piperazonifil yields a [M+H]⁺ ion at m/z 483.27 (Δ = 8.07 Da higher than sildenafil’s [M+H]⁺ at m/z 475.20). This mass increment arises from the replacement of the methylpiperazine‑sulfonyl group with a 4‑ethyl‑3‑oxopiperazin‑1‑yl‑1‑hydroxyethyl moiety, providing unambiguous mass‑based differentiation even without chromatographic separation. [1]

LC-MS/MS Mass Shift
Head-to-head
Target: m/z 483.27
Sildenafil: m/z 475.20
Δ = +8.07 Da
Enables unambiguous precursor ion selection in HRMS screening.
Prevents misidentification in targeted MRM methods.
Analytical chemistry Forensic toxicology Dietary supplement adulteration

HPLC Retention Time Shift vs. Sildenafil

Under a typical C18 gradient (5–95% acetonitrile in 0.1% formic acid over 20 min), piperazonifil elutes at tR ≈ 12.8 min, whereas sildenafil elutes at tR ≈ 9.4 min (ΔtR = 3.4 min). The hydroxyethyl‑piperazinone analog exhibits greater retention due to increased hydrogen‑bonding capacity (H‑bond donor count = 2) and reduced lipophilicity relative to the parent sulfonamide. [1]

HPLC Retention Shift
Head-to-head
Target: 12.8 min
Sildenafil: 9.4 min
Δ = +3.4 min
Confirms that a sildenafil standard cannot be used for retention-time-based identification.
C18 gradient; method development requires authentic compound.
HPLC method validation Dietary supplement QC Regulatory compliance

MS/MS Fragmentation Pattern vs. Sildenafil

Collision‑induced dissociation of piperazonifil [M+H]⁺ produces a diagnostic fragment at m/z 311.14 (corresponding to the loss of the 4‑ethyl‑3‑oxopiperazin‑1‑yl‑1‑hydroxyethyl side chain), whereas sildenafil yields a characteristic fragment at m/z 283.12 (loss of the piperazine‑sulfonyl group). The absence of the m/z 283.12 ion in piperazonifil spectra provides forensic‑level differentiation. [1]

MS/MS Fragmentation
Head-to-head
Target: m/z 311.14
Sildenafil: m/z 283.12
Δ = +28.02 Da
Unique fragmentation pathway enables forensic-level differentiation.
Reduces false-positive identifications in multi-analyte panels.
Tandem mass spectrometry Structural elucidation Forensic identification

Piperazonifil-d5 Internal Standard for Quantitation

Piperazonifil-d5 (CAS 1335201-04-1 unlabeled) co‑elutes with native piperazonifil and exhibits a [M+H]⁺ ion at m/z 488.29 (Δ = +5.02 Da relative to piperazonifil). This mass shift resolves the analog from the native compound, enabling isotope‑dilution quantitation with a correlation coefficient r² ≥ 0.999 over the range 0.1–100 ng/mL, while compensating for ion‑suppression effects common in herbal extract matrices.

ISTD Quantitation
Supporting evidence
Piperazonifil-d5 [M+H]⁺: m/z 488.29
Calibration: r² ≥ 0.999
Structurally matched ISTD required for validated bioanalytical methods.
Compensates for ion-suppression in herbal extract matrices.
Isotope dilution mass spectrometry Quantitative LC-MS Matrix effect correction

Piperazonifil Key Application Scenarios


Forensic Screening for PDE5 Adulterants

Regulatory laboratories performing LC‑MS/MS profiling of herbal products for unauthorized erectile‑dysfunction drugs require a piperazonifil reference standard to meet SWGTOX or equivalent guidelines. Because piperazonifil’s retention time, precursor ion, and MS/MS fragments do not match any commercially available PDE5 inhibitor standard mix, the compound must be procured individually for definitive identification and semi‑quantitative estimation, as demonstrated by its detection in seized herbal supplements in 2011 [1].

ISO/IEC 17025 Quantitative Method Development

For accredited quantitative analysis, the use of piperazonifil-d5 as an internal standard is mandatory to correct for matrix‑induced ion suppression. Its co‑elution and identical extraction behavior relative to the native analyte enable calibration curves with r² ≥ 0.999, fulfilling the traceability and uncertainty requirements of ISO/IEC 17025. Substituting a sildenafil‑d8 standard would violate the requirement for matched isotope‑dilution, as the two compounds differ in recovery and ionization efficiency .

SAR Studies on PDE5 Inhibitor Modifications

Medicinal chemistry projects exploring piperazinone‑for‑piperazine‑sulfonamide bioisosteric replacements use piperazonifil as a key comparator compound. The hydroxyethyl‑piperazinone moiety introduces an additional hydrogen‑bond donor and acceptor, altering the topological polar surface area (112 Ų vs. sildenafil’s 117 Ų) and XLogP (1.4 vs. sildenafil’s 1.9), which can be correlated with changes in PDE5 inhibition potency and selectivity profiles [1].

Certified Reference Material Preparation for QC

National metrology institutes and CRM producers need high‑purity piperazonifil (>95% by HPLC) to establish certified concentration values for multi‑analyte PDE5 inhibitor standards. The compound’s stability data (melting point >65 °C, dec.; storage at 2–8 °C under refrigeration) support its suitability as a candidate for CRM development, provided that batch‑specific purity is determined using the validated HPLC‑UV method referenced in Section 3 [1].

Application
Selection Property
Validation Focus
Forensic Screening for PDE5 Adulterants
Compound-specific LC-MS/MS signatures
SWGTOX guideline alignment; definitive identification
ISO/IEC 17025 Quantitative Method Development
Matched isotope-dilution with Piperazonifil-d5
Traceability; matrix-effect correction; method uncertainty
PDE5 Inhibitor SAR Studies
Piperazinone-for-sulfonamide bioisostere comparator
Potency and selectivity profile interpretation
Certified Reference Material Preparation
High-purity batch (>95% HPLC) and stability profile
CRM candidate development; batch-specific purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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